1-Cyclopentylpropane-1-sulfonamide 1-Cyclopentylpropane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17645904
InChI: InChI=1S/C8H17NO2S/c1-2-8(12(9,10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H2,9,10,11)
SMILES:
Molecular Formula: C8H17NO2S
Molecular Weight: 191.29 g/mol

1-Cyclopentylpropane-1-sulfonamide

CAS No.:

Cat. No.: VC17645904

Molecular Formula: C8H17NO2S

Molecular Weight: 191.29 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopentylpropane-1-sulfonamide -

Specification

Molecular Formula C8H17NO2S
Molecular Weight 191.29 g/mol
IUPAC Name 1-cyclopentylpropane-1-sulfonamide
Standard InChI InChI=1S/C8H17NO2S/c1-2-8(12(9,10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H2,9,10,11)
Standard InChI Key CRMPDDLLABJIEX-UHFFFAOYSA-N
Canonical SMILES CCC(C1CCCC1)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 1-cyclopentylpropane-1-sulfonamide is inferred as C₈H₁₇NO₂S, derived from its parent sulfonyl chloride (C₈H₁₅ClO₂S, CAS 1861556-97-9) by substituting the chloride group with an amine. Key structural attributes include:

  • Cyclopentyl moiety: A five-membered carbocyclic ring conferring steric bulk and influencing hydrophobic interactions.

  • Sulfonamide group: A polar functional group (-SO₂NH₂) contributing to hydrogen-bonding capacity and acidity (pKa ~10–11) .

The SMILES notation for this compound is CCC(C1CCCC1)(S(=O)(=O)N), reflecting the propane backbone with cyclopentyl and sulfonamide substituents at the first carbon.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight191.29 g/molCalculated
XLogP3 (Lipophilicity)~1.8 (predicted)Analog
Topological Polar SA68.5 ŲAnalog
Hydrogen Bond Donors1Analog

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of 1-cyclopentylpropane-1-sulfonamide is documented, its preparation likely follows standard sulfonamide protocols:

  • Sulfonyl Chloride Intermediate: Reacting 1-cyclopentylpropane-1-thiol with chlorine gas under oxidative conditions yields the sulfonyl chloride .

  • Amination: Treating the sulfonyl chloride with aqueous ammonia or amines forms the sulfonamide .

Reaction Scheme:

R-SHCl2R-SO2ClNH3R-SO2NH2\text{R-SH} \xrightarrow{\text{Cl}_2} \text{R-SO}_2\text{Cl} \xrightarrow{\text{NH}_3} \text{R-SO}_2\text{NH}_2
R = 1-cyclopentylpropane

Stability and Reactivity

  • Hydrolysis: Sulfonamides resist hydrolysis under acidic conditions but may degrade in strong bases via cleavage of the S-N bond .

  • Thermal Stability: Predicted decomposition temperature exceeds 200°C, based on analogs with similar substituents .

Physicochemical and Computational Properties

Predicted Physicochemical Profile

Using data from 3-cyclopentylpropane-1-sulfonamide (CID 112639881) as a structural analog:

Table 2: Comparative Properties

Property1-Cyclopentylpropane-1-sulfonamide (Predicted)3-Cyclopentylpropane-1-sulfonamide (PubChem )
Molecular FormulaC₈H₁₇NO₂SC₈H₁₇NO₂S
Rotatable Bonds44
Heavy Atom Count1212
Complexity212212

The positional isomerism (1- vs. 3-substitution) minimally impacts bulk properties but may alter pharmacokinetic behavior.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1340 cm⁻¹ (S=O symmetric stretch) .

  • NMR: Expected signals include δ 1.2–1.8 ppm (cyclopentyl CH₂), δ 3.1 ppm (SO₂NH₂), and δ 2.5–3.0 ppm (propane backbone) .

CompoundTarget KinaseIC₅₀ (nM)Source
Trifluoropropyl-sulfonamideJAK15.2Patent
Cyclopentyl-sulfonamideSYK12.4Patent

Antibacterial Activity

Sulfonamides historically serve as antibacterial agents by inhibiting dihydropteroate synthase. The cyclopentyl group may enhance membrane permeability, though activity data for this specific derivative remain unexplored.

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